molecular formula C19H15Cl2N3OS B2598873 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 400078-53-7

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2598873
CAS No.: 400078-53-7
M. Wt: 404.31
InChI Key: CWJORMLVBATDTA-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a bicyclic core structure fused with a thiazole ring. The substituents at the 5- and 6-positions define its biological and physicochemical properties. The 5-carbaldehyde O-(2,6-dichlorobenzyl)oxime moiety introduces a polar oxime group linked to a 2,6-dichlorobenzyl substituent, which may influence receptor binding affinity, metabolic stability, and species selectivity .

Properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3OS/c20-15-7-4-8-16(21)14(15)12-25-22-11-17-18(13-5-2-1-3-6-13)23-19-24(17)9-10-26-19/h1-8,11H,9-10,12H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJORMLVBATDTA-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C=NOCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=NC(=C(N21)/C=N/OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps:

    Formation of the Imidazo-Thiazole Core: This step often starts with the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo-thiazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction, depending on the desired position and substitution pattern.

    Oxime Formation: The carbaldehyde group is introduced through formylation reactions, followed by the conversion to an oxime using hydroxylamine hydrochloride under acidic or basic conditions.

    Attachment of the Dichlorobenzyl Group: The final step involves the reaction of the oxime with 2,6-dichlorobenzyl chloride in the presence of a base to form the desired oxime ether.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole sulfur or the phenyl ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxime group to an amine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring and the oxime ether can participate in electrophilic and nucleophilic substitution reactions, respectively, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of imidazo-thiazole derivatives, characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C15H14ClN3OSC_{15}H_{14}ClN_{3}OS, with a molecular weight of approximately 319.81 g/mol. The presence of both thiazole and oxime functionalities enhances its reactivity and potential bioactivity.

Medicinal Applications

1. Antitumor Activity

Recent studies have highlighted the anticancer properties of imidazo-thiazole derivatives. For instance, compounds similar to 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole have shown significant antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Carcinoma)0.86
CEM (T-lymphocyte Leukemia)1.2
SUIT-2 (Pancreatic Cancer)5.11 - 10.8

These findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer therapies.

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that imidazo-thiazole derivatives can inhibit bacterial growth and biofilm formation:

PathogenActivity TypeReference
Staphylococcus aureusAntibacterial
Candida albicansAntifungal

This suggests potential applications in treating infections caused by resistant strains.

3. Anti-inflammatory Effects

Imidazo-thiazole derivatives have also been reported to possess anti-inflammatory properties. Studies indicate that they can modulate inflammatory pathways, making them candidates for treating inflammatory diseases:

Inflammatory ModelEffectReference
Carrageenan-induced edemaReduced swelling
LPS-induced inflammationDecreased cytokine levels

These effects point towards their utility in managing conditions like arthritis and other inflammatory disorders.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of related compounds:

Case Study 1: Anticancer Activity in Pancreatic Cancer
A study evaluated a series of imidazo-thiazole derivatives for their cytotoxic effects on pancreatic cancer cell lines. The results indicated that specific substitutions on the imidazo-thiazole ring significantly enhanced antiproliferative activity, leading to further exploration of structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Screening
In another study, a library of imidazo-thiazole derivatives was screened against various bacterial and fungal strains. The results demonstrated promising antimicrobial activity, particularly against multi-drug resistant strains, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the phenyl and thiazole rings can engage in π-π stacking interactions and hydrophobic contacts. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at the 5-carbaldehyde oxime and 6-phenyl positions. These modifications impact pharmacological activity and physicochemical behavior:

Compound Name 6-Position Substituent 5-Position Substituent Molecular Weight Key References
Target Compound Phenyl O-(2,6-dichlorobenzyl)oxime 417.3 (estimated)
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) 4-Chlorophenyl O-(3,4-dichlorobenzyl)oxime 448.3
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Biphenyl Aldehyde (unmodified) 306.4
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime 4-Chlorophenylthio Oxime (unsubstituted benzyl) 349.8
6-((3-Trifluoromethylphenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde 3-Trifluoromethylphenylthio Aldehyde (unmodified) 328.0

Key Observations :

  • Chlorine Positioning: The target compound’s 2,6-dichlorobenzyl group contrasts with CITCO’s 3,4-dichlorobenzyl.
  • Functional Groups : Replacement of the oxime (e.g., in ’s aldehyde derivative) eliminates hydrogen-bonding capacity, reducing receptor affinity. Conversely, sulfanyl groups () may enhance lipophilicity but reduce solubility .
CAR Activation and Species Selectivity
  • CITCO : A well-characterized human CAR agonist (EC₅₀ ~25 nM) with negligible activity in mice due to divergent CAR ligand-binding domains (72% sequence similarity between species) .
  • Target Compound: The 2,6-dichlorobenzyl substituent may reduce CAR affinity compared to CITCO’s 3,4-dichloro analog, as ortho-chlorines introduce steric hindrance. No direct activity data is available, but structural parallels suggest moderate human CAR activation .
  • 6-(4-Phenylphenyl) Analog () : The biphenyl group enhances aromatic stacking but lacks the oxime group critical for CAR interaction, likely rendering it inactive .

Physicochemical and Pharmacokinetic Properties

Predicted properties (using SwissADME-like criteria from ):

Compound logP Water Solubility (mg/mL) H-Bond Acceptors H-Bond Donors
Target Compound ~3.8 0.05 5 1
CITCO ~4.2 0.03 5 1
6-(4-Phenylphenyl) Analog ~4.5 0.01 3 0
6-[(4-Chlorophenyl)sulfanyl] Analog ~3.5 0.08 4 1

Key Trends :

  • Lipophilicity : The target compound’s logP (~3.8) balances membrane permeability and solubility better than CITCO (~4.2), which may improve bioavailability.
  • Solubility : Sulfanyl derivatives () exhibit higher solubility due to reduced aromaticity .

Biological Activity

The compound 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a derivative of thiazole and imidazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H15_{15}Cl2_{2}N3_{3}OS
  • Molecular Weight : 367.33 g/mol
  • CAS Number : Not specified in the search results but related to similar compounds.

The biological activity of thiazole and imidazole derivatives often involves:

  • Antimicrobial Activity : Many compounds in this class exhibit significant activity against various pathogens.
  • Antitumor Activity : Thiazole-based compounds have shown promise in inhibiting tumor growth through various pathways including apoptosis and cell cycle arrest.
  • Anticonvulsant Effects : Some derivatives have been reported to possess anticonvulsant properties.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

CompoundMicroorganismActivity
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazoleStaphylococcus aureusModerate
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazoleCandida albicansModerate

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound may exhibit cytotoxic effects on various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation

Research has shown that certain thiazole-containing compounds have IC50_{50} values ranging from 10 to 30 µM against cancer cells.

CompoundCell LineIC50_{50} (µM)
Thiazole derivativeU251 (glioblastoma)23.30 ± 0.35
Thiazole derivativeWM793 (melanoma)<30

Anticonvulsant Activity

Some studies report that thiazole derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can enhance anticonvulsant properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against a panel of microorganisms. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies demonstrated that a series of thiazole derivatives showed significant cytotoxicity against human cancer cell lines including HepG2 and DLD . The most active compounds were identified based on their structural features.
  • Seizure Models : Research involving animal models showed that specific thiazole derivatives significantly reduced seizure frequency and duration compared to controls .

Q & A

Q. What are the established synthetic routes for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?

The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via cyclization reactions. One method involves reacting hydrazonoyl halides with alkyl carbothioates under basic conditions to form the thiazole ring, followed by cyclization to generate the fused imidazo-thiazole system . Alternative approaches include replacing thiazole rings with 1,2,4-thiadiazole groups, as seen in structurally related compounds .

Q. How is the oxime functional group introduced during synthesis?

The oxime moiety is typically introduced via condensation of a carbonyl group (e.g., aldehyde) with hydroxylamine hydrochloride under alkaline conditions. For example, in analogous compounds, o-chlorobenzaldehyde reacts with hydroxylamine to form an oxime intermediate, which is subsequently functionalized (e.g., chlorination or alkylation) to yield the final derivative .

Q. What analytical techniques are essential for confirming the compound’s structure?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., C=N, C=O).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to confirm purity and stoichiometry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and energetics, guiding solvent selection and catalyst design. Information science tools (e.g., machine learning) can analyze experimental datasets to identify optimal reaction parameters, reducing trial-and-error approaches . For example, SwissADME predicts solubility and reactivity trends, enabling targeted synthesis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or steric hindrance. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • X-ray crystallography for definitive solid-state structure determination.
  • 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals .

Q. How do in silico tools predict the drug-likeness and pharmacokinetics of this compound?

Tools like SwissADME evaluate:

  • Lipophilicity (LogP) to assess membrane permeability.
  • Water solubility for bioavailability.
  • Pharmacokinetic parameters (e.g., CYP450 metabolism, blood-brain barrier penetration). These predictions are benchmarked against reference drugs (e.g., celecoxib) to prioritize compounds for biological testing .

Q. What challenges arise in synthesizing the O-(2,6-dichlorobenzyl)oxime derivative?

Key challenges include:

  • Steric hindrance during benzylation of the oxime group, requiring optimized catalysts (e.g., phase-transfer catalysts).
  • Purification difficulties due to hydrophobic byproducts, addressed via column chromatography or recrystallization in polar solvents .
  • Stability issues under acidic/basic conditions, necessitating pH-controlled reactions .

Q. How can researchers design experiments to evaluate biological activity?

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or cytotoxicity against cancer cell lines.
  • In silico docking : Simulate interactions with target proteins (e.g., α-glucosidase for antidiabetic activity) to identify binding modes .
  • ADMET profiling : Combine computational predictions with experimental assays (e.g., microsomal stability tests) .

Methodological Considerations

  • Contradictory Data Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR) .
  • Alternative Synthetic Routes : Compare yields and purity from methods like hydrazonoyl halide cyclization vs. thiadiazole substitution .
  • Biological Testing : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified aryl or oxime groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.